Cas no 33081-06-0 (2-amino-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one)

2-amino-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-6,7-dihydro-1H-cyclopenta[d]pyrimidin-4(5H)-one
- 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol(SALTDATA: FREE)
- 2-amino-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene
- 2-amino-3,5,6,7-tetrahydro-4H-cyclopenta-pyrimidin-4-one
- 2-amino-3,5,6,7-tetrahydro-cyclopentapyrimidin-4-one
- 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine
- 3-amino-5,6,7,8-tetrahydro-2,5,5,8,8-pentamethylnaphth
- 3-methyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
- AG-J-67172
- SureCN330594
- 2-amino-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one
- HMS1679D22
- F2158-2318
- NSC-24635
- AKOS026751116
- 2-Amino-3H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
- 2-amino-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- AS-42759
- CHEMBL3605843
- DTXSID90954705
- ALBB-030350
- Z2492774551
- 2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol
- DB-346845
- NSC24635
- 2-Amino-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
- 2-Amino-6,7-dihydro-5H-cyclopentapyrimidin-4-ol
- 2-amino-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
- 2-Amino-6,7-dihydro-5H-cyclopentapyrimidin-4-ol, AldrichCPR
- AKOS005622730
- STL281356
- 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol
- 2-Imino-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-ol
- CS-0062085
- AKOS005229058
- 2-amino-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- STK802110
- BBL028190
- EN300-266647
- WJXRMEZIFWONFJ-UHFFFAOYSA-N
- 33081-06-0
- BAS 04207601
- MFCD00091067
- J-507974
- SCHEMBL13394086
-
- MDL: MFCD03809310
- Inchi: InChI=1S/C7H9N3O/c8-7-9-5-3-1-2-4(5)6(11)10-7/h1-3H2,(H3,8,9,10,11)
- InChI Key: WJXRMEZIFWONFJ-UHFFFAOYSA-N
- SMILES: N=C1NC(=O)C2=C(N1)CCC2
Computed Properties
- Exact Mass: 151.07467
- Monoisotopic Mass: 151.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 67.5Ų
Experimental Properties
- Boiling Point: 327℃ at 760 mmHg
- PSA: 67.48
- LogP: 0.42200
2-amino-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2158-2318-5g |
2-amino-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one |
33081-06-0 | 95%+ | 5g |
$138.0 | 2023-09-06 | |
Enamine | EN300-1222809-2.5g |
2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol |
33081-06-0 | 95.0% | 2.5g |
$125.0 | 2025-03-20 | |
Life Chemicals | F2158-2318-1g |
2-amino-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one |
33081-06-0 | 95%+ | 1g |
$46.0 | 2023-09-06 | |
Life Chemicals | F2158-2318-0.5g |
2-amino-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one |
33081-06-0 | 95%+ | 0.5g |
$43.0 | 2023-09-06 | |
Life Chemicals | F2158-2318-2.5g |
2-amino-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one |
33081-06-0 | 95%+ | 2.5g |
$92.0 | 2023-09-06 | |
Chemenu | CM164757-5g |
2-Amino-3,5,6,7-tetrahydro-cyclopentapyrimidin-4-one |
33081-06-0 | 95% | 5g |
$490 | 2021-08-05 | |
Enamine | EN300-1222809-10g |
2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol |
33081-06-0 | 95% | 10g |
$310.0 | 2023-09-12 | |
Enamine | EN300-1222809-0.1g |
2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol |
33081-06-0 | 95.0% | 0.1g |
$27.0 | 2025-03-20 | |
Enamine | EN300-1222809-0.25g |
2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol |
33081-06-0 | 95.0% | 0.25g |
$40.0 | 2025-03-20 | |
Enamine | EN300-1222809-5g |
2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol |
33081-06-0 | 95% | 5g |
$199.0 | 2023-09-12 |
2-amino-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
Additional information on 2-amino-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one
Comprehensive Overview of 2-amino-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one (CAS No. 33081-06-0)
2-amino-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one (CAS No. 33081-06-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique cyclopentadpyrimidinone core, serves as a critical intermediate in the synthesis of bioactive molecules. Its structural features, including the amino and ketone functional groups, make it a versatile building block for drug discovery and material science applications.
In recent years, the demand for 2-amino-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one has surged due to its potential role in developing small-molecule inhibitors and enzyme modulators. Researchers are particularly interested in its applications for targeting kinase pathways, which are pivotal in cancer therapeutics and inflammatory diseases. The compound's CAS No. 33081-06-0 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.
One of the most discussed topics in the context of cyclopentadpyrimidinone derivatives is their structure-activity relationship (SAR). Scientists are exploring how subtle modifications to the 2-amino group or the pyrimidinone ring can enhance binding affinity or selectivity. This aligns with the growing trend of rational drug design, where computational tools like molecular docking and AI-driven predictive modeling are employed to optimize such compounds.
Another hot topic is the compound's potential in green chemistry applications. With sustainability becoming a priority, researchers are investigating eco-friendly synthesis routes for CAS No. 33081-06-0. Methods such as catalytic hydrogenation or microwave-assisted synthesis are being explored to reduce waste and energy consumption. These advancements resonate with the broader scientific community's focus on sustainable pharmaceutical manufacturing.
From a commercial perspective, 2-amino-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one is often listed as a high-value chemical intermediate. Suppliers and manufacturers emphasize its purity (>98%) and compliance with Good Manufacturing Practices (GMP), catering to the stringent requirements of the pharmaceutical industry. This compound is also a subject of patent filings, highlighting its proprietary significance in drug development pipelines.
In analytical chemistry, the characterization of CAS No. 33081-06-0 involves advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure accurate identification and quality control, which are essential for reproducibility in research. The compound's spectral data is often shared in open-access journals, fostering collaboration among scientists.
Looking ahead, the exploration of 2-amino-3H,4H,5H,6H,7H-cyclopentadpyrimidin-4-one is expected to expand into nanotechnology and bioconjugation. Its ability to form stable complexes with metals or biomolecules opens doors for applications in targeted drug delivery and diagnostic imaging. Such interdisciplinary potential makes it a recurring keyword in grant proposals and research funding databases.
To summarize, CAS No. 33081-06-0 represents a nexus of innovation in medicinal chemistry and materials science. Its multifaceted utility, combined with the scientific community's focus on precision medicine and sustainable synthesis, ensures its continued prominence in both literature and industrial applications. For researchers and suppliers alike, this compound remains a high-priority entity in the evolving landscape of chemical sciences.
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